molecular formula C28H31NO6 B2868051 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone CAS No. 486451-18-7

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone

Cat. No.: B2868051
CAS No.: 486451-18-7
M. Wt: 477.557
InChI Key: VNPHTTIHCIMZRA-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features multiple functional groups, including methoxy, phenoxy, and ethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of methoxy and phenoxy groups through nucleophilic substitution reactions. The final step often involves the addition of the ethoxyphenyl group via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, derivatives of isoquinolines are often studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

Industry

In industry, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the additional functional groups.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

Uniqueness

The uniqueness of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other isoquinoline derivatives.

Properties

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-5-34-21-12-10-19(11-13-21)28(30)29-15-14-20-16-26(32-3)27(33-4)17-22(20)23(29)18-35-25-9-7-6-8-24(25)31-2/h6-13,16-17,23H,5,14-15,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPHTTIHCIMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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